molecular formula C22H18ClNO4 B4077050 2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide

2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide

Cat. No.: B4077050
M. Wt: 395.8 g/mol
InChI Key: LAYXHFGQLVVTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a synthetic compound that has been developed for research purposes. It is commonly referred to as LUF6000 and has been shown to have potential applications in the field of cancer research. In

Mechanism of Action

The mechanism of action of LUF6000 is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects by inhibiting the activity of a key enzyme involved in cancer cell proliferation and survival. This enzyme, known as mTOR, is a central regulator of cell growth and metabolism. Inhibition of mTOR activity has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
LUF6000 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the growth of bacteria and fungi. However, further studies are needed to fully understand the extent of these effects and their underlying mechanisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of LUF6000 is its potency against a variety of cancer cell lines. This makes it a promising candidate for further development as a potential anti-cancer drug. However, there are also some limitations to the use of this compound in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on LUF6000. One area of interest is the development of more efficient synthesis methods for this compound. Another potential direction is the exploration of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of LUF6000 and to identify potential drug targets for this compound. Finally, the development of more effective formulations of LUF6000 for use in clinical trials is also an important area for future research.

Scientific Research Applications

LUF6000 has been shown to have potential applications in the field of cancer research. In vitro studies have demonstrated that this compound has potent anti-proliferative effects against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. In vivo studies have also shown that LUF6000 can inhibit tumor growth in mouse models of breast and lung cancer.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c1-13(27-15-7-5-6-14(23)10-15)22(25)24-18-12-20-17(11-21(18)26-2)16-8-3-4-9-19(16)28-20/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYXHFGQLVVTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.